molecular formula C12H9N3O B1523574 4-(4-Aminophenoxy)pyridine-2-carbonitrile CAS No. 630125-69-8

4-(4-Aminophenoxy)pyridine-2-carbonitrile

Cat. No. B1523574
M. Wt: 211.22 g/mol
InChI Key: GRAZISXKEOERSH-UHFFFAOYSA-N
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Patent
US07582646B2

Procedure details

4-(4-Aminophenoxy) pyridine-2-carbonitrile (21) was prepared by a method analogous to that described for 4-(3-aminophenoxy) pyridine-2-carboxamide (2C), starting from 4-aminophenol and 4-chloro-2-cyanopyridine, MS ES: 212 (M+H)+, calcd 212, RT=1.23 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([C:12]([NH2:14])=O)[CH:7]=1.[NH2:18]C1C=CC(O)=CC=1.ClC1C=CN=C(C#N)C=1>>[NH2:18][C:17]1[CH:16]=[CH:15][C:4]([O:5][C:6]2[CH:11]=[CH:10][N:9]=[C:8]([C:12]#[N:14])[CH:7]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(OC2=CC(=NC=C2)C(=O)N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC2=CC(=NC=C2)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.